molecular formula C6H3BrN2O3 B12866875 6-Bromo-4-nitropicolinaldehyde

6-Bromo-4-nitropicolinaldehyde

Cat. No.: B12866875
M. Wt: 231.00 g/mol
InChI Key: GLTNZIFCXOQRJK-UHFFFAOYSA-N
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Description

6-Bromo-4-nitropicolinaldehyde is a chemical compound that belongs to the class of picolinaldehydes, which are derivatives of pyridinecarboxaldehyde This compound is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 4th position on the pyridine ring, along with an aldehyde group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-nitropicolinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-nitropicolinaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of microwave irradiation has also been reported to improve the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-nitropicolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-Bromo-4-nitropicolinic acid.

    Reduction: 6-Bromo-4-aminopicolinaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-nitropicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-nitropicolinaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Nitropicolinaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Bromo-2-picolinaldehyde: Lacks the nitro group, affecting its biological activity and reactivity.

    4-Bromo-2-nitropyridine: Similar structure but different position of the aldehyde group, leading to different chemical properties.

Uniqueness

6-Bromo-4-nitropicolinaldehyde is unique due to the combination of the bromine, nitro, and aldehyde groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H3BrN2O3

Molecular Weight

231.00 g/mol

IUPAC Name

6-bromo-4-nitropyridine-2-carbaldehyde

InChI

InChI=1S/C6H3BrN2O3/c7-6-2-5(9(11)12)1-4(3-10)8-6/h1-3H

InChI Key

GLTNZIFCXOQRJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)Br)[N+](=O)[O-]

Origin of Product

United States

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